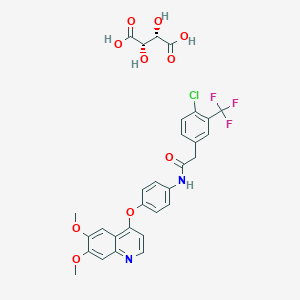
c-Kit-IN-3 (D-tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-3 (D-tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Kit-IN-3 (D-tartrate) involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity.
Formation of the D-tartrate salt: The final compound is converted to its D-tartrate salt form to improve its solubility and bioavailability
Industrial Production Methods: Industrial production of c-Kit-IN-3 (D-tartrate) follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.
Purification and crystallization: To obtain the D-tartrate salt in its pure form
Chemical Reactions Analysis
Types of Reactions: c-Kit-IN-3 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of c-Kit-IN-3 (D-tartrate), which can be further studied for their biological activity .
Scientific Research Applications
c-Kit-IN-3 (D-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-KIT kinase and its effects on various chemical pathways.
Biology: Used to study the role of c-KIT in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers such as gastrointestinal stromal tumors, acute myeloid leukemia, and melanoma.
Industry: Used in the development of new therapeutic agents targeting c-KIT kinase
Mechanism of Action
c-Kit-IN-3 (D-tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in c-KIT-dependent cancer cells .
Molecular Targets and Pathways:
c-KIT kinase: The primary target of c-Kit-IN-3 (D-tartrate).
Downstream signaling pathways: Including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways
Comparison with Similar Compounds
Imatinib: Another c-KIT inhibitor used in the treatment of gastrointestinal stromal tumors.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Dasatinib: A kinase inhibitor that targets multiple tyrosine kinases, including c-KIT
Uniqueness of c-Kit-IN-3 (D-tartrate): c-Kit-IN-3 (D-tartrate) is unique due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. It also has improved bioavailability and solubility compared to other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C30H26ClF3N2O10 |
|---|---|
Molecular Weight |
667.0 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
WPLXVFQLVREXNR-WUUYCOTASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















